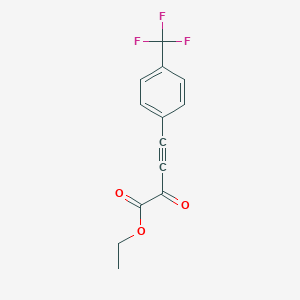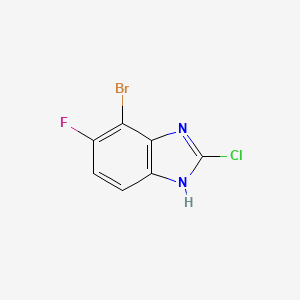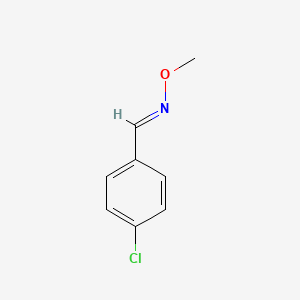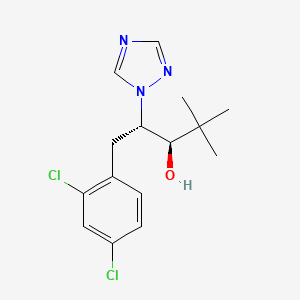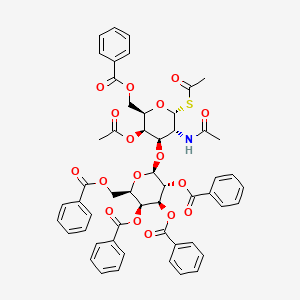![molecular formula C14H8ClF3O B12834837 1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone](/img/structure/B12834837.png)
1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro[1,1’-biphenyl]-2-yl)-2,2,2-trifluoroethanone is an organic compound that features a biphenyl structure with a chlorine atom at the 5-position and a trifluoromethyl ketone group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro[1,1’-biphenyl]-2-yl)-2,2,2-trifluoroethanone typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The process is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of robust catalysts and efficient purification techniques is crucial in industrial settings to meet the demand for high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Chloro[1,1’-biphenyl]-2-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro[1,1’-biphenyl]-2-yl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro[1,1’-biphenyl]-2-yl)-2,2,2-trifluoroethanone involves its interaction with various molecular targets. The trifluoromethyl ketone group can act as an electrophile, participating in reactions with nucleophiles. The biphenyl structure provides stability and rigidity, making it suitable for various applications. The exact pathways and molecular targets depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
4-Chlorobiphenyl: A compound with a similar biphenyl structure but with the chlorine atom at the 4-position.
1,1’-Biphenyl: The parent compound without any substituents.
Trifluoroacetophenone: A compound with a trifluoromethyl ketone group but without the biphenyl structure
Uniqueness: 1-(5-Chloro[1,1’-biphenyl]-2-yl)-2,2,2-trifluoroethanone is unique due to the combination of the biphenyl structure with both a chlorine atom and a trifluoromethyl ketone group. This combination imparts distinct chemical properties, making it valuable in various synthetic and industrial applications .
Eigenschaften
Molekularformel |
C14H8ClF3O |
|---|---|
Molekulargewicht |
284.66 g/mol |
IUPAC-Name |
1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C14H8ClF3O/c15-10-6-7-11(13(19)14(16,17)18)12(8-10)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
BAGRLUZOGPUTER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12834755.png)

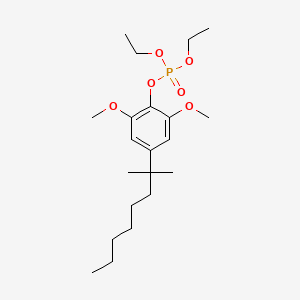
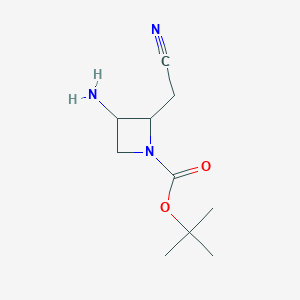
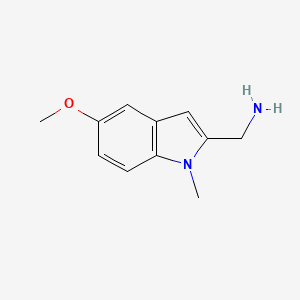
![(3AS,8aR)-2-phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12834786.png)

